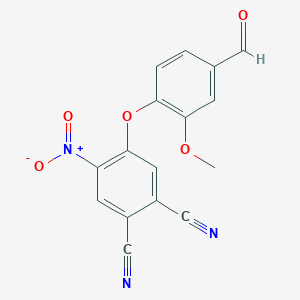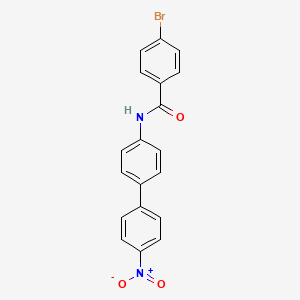
4-(4-formyl-2-methoxyphenoxy)-5-nitrophthalonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-formyl-2-methoxyphenoxy)-5-nitrophthalonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as FMN, and it is a derivative of phthalonitrile. FMN is a yellow crystalline powder that is soluble in organic solvents and is widely used in research laboratories.
作用机制
The mechanism of action of FMN is complex and depends on its application. In the case of fluorescent probe detection, FMN binds to metal ions, causing a change in its fluorescence intensity. In photodynamic therapy, FMN is activated by light, leading to the production of reactive oxygen species that can kill cancer cells. In enzymatic reactions, FMN acts as a redox mediator, transferring electrons between the enzyme and the substrate.
Biochemical and Physiological Effects:
FMN has been shown to have various biochemical and physiological effects. It has been shown to enhance the activity of enzymes such as glucose oxidase, lactate oxidase, and cholesterol oxidase. Moreover, FMN has been shown to have antioxidant properties, protecting cells from oxidative stress. FMN has also been shown to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
FMN has several advantages for lab experiments. It is stable under various conditions, and its purity can be easily monitored using HPLC. Moreover, FMN is commercially available, making it easily accessible to researchers. However, FMN has some limitations, including its high cost and limited solubility in water.
未来方向
There are several future directions for the use of FMN in scientific research. One potential application is in the development of biosensors for the detection of metal ions. FMN can also be used in the development of new photodynamic therapy agents for cancer treatment. Moreover, FMN can be used in the development of new redox mediators for enzymatic reactions. Further research is needed to explore these potential applications of FMN.
Conclusion:
In conclusion, 4-(4-formyl-2-methoxyphenoxy)-5-nitrophthalonitrile is a versatile chemical compound that has several potential applications in scientific research. Its unique properties make it useful in various fields, including fluorescence detection, photodynamic therapy, and enzymatic reactions. FMN has several advantages for lab experiments, but it also has some limitations. Further research is needed to explore the potential applications of FMN in scientific research.
合成方法
The synthesis of FMN involves the reaction of 4-(4-formyl-2-methoxyphenoxy) phthalonitrile with nitric acid. The reaction is carried out under controlled conditions, and the product is purified using various techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC). The purity of the final product is essential for its use in scientific research.
科学研究应用
FMN has been extensively used in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of metal ions such as zinc, copper, and iron. FMN has also been used as a photosensitizer in photodynamic therapy for cancer treatment. Moreover, FMN has been used as a redox mediator in enzymatic reactions, and it has been shown to enhance the activity of various enzymes.
属性
IUPAC Name |
4-(4-formyl-2-methoxyphenoxy)-5-nitrobenzene-1,2-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9N3O5/c1-23-16-4-10(9-20)2-3-14(16)24-15-6-12(8-18)11(7-17)5-13(15)19(21)22/h2-6,9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAEHFWHBZTXJME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC2=C(C=C(C(=C2)C#N)C#N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-fluorophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5969983.png)
![1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)-1H-imidazole oxalate](/img/structure/B5969988.png)
![2-[4-(4-chlorobenzyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5969989.png)
![2-[4-[(6-ethoxy-2-quinolinyl)methyl]-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B5969993.png)
![ethyl 1-[(5-methyl-1H-indazol-3-yl)carbonyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate](/img/structure/B5970015.png)
![ethyl 4-{[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]amino}-1-piperidinecarboxylate](/img/structure/B5970021.png)
![1-(1-{[3-(5-methyl-2-furyl)-1H-pyrazol-5-yl]carbonyl}-3-piperidinyl)-4-(2-methylphenyl)piperazine](/img/structure/B5970026.png)
![1-[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]-N-(1,4-dioxan-2-ylmethyl)-N-methylmethanamine](/img/structure/B5970028.png)

![4-fluoro-N-({1-[(2,2,3,3-tetramethylcyclopropyl)carbonyl]-3-piperidinyl}methyl)benzamide](/img/structure/B5970038.png)
![N-cyclopropyl-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5970044.png)
![4-(3-{1-[(1-phenylcyclohexyl)carbonyl]-3-piperidinyl}propanoyl)morpholine](/img/structure/B5970056.png)
![2-{[4-hydroxy-5-methyl-1-(4-methylphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B5970063.png)
